molecular formula C23H19Cl2NO4 B602130 Aceclofenac Benzyl Ester CAS No. 100499-89-6

Aceclofenac Benzyl Ester

Cat. No. B602130
CAS RN: 100499-89-6
M. Wt: 444.32
InChI Key:
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Description

Aceclofenac Benzyl Ester is a chemical compound with the molecular formula C23 H19 Cl2 N O4 and a molecular weight of 444.31 . It is also known as Benzyl [ [ [2- [ (2,6-Dichlorophenyl)amino]phenyl]acetyl]oxy]acetate . It is an impurity of Aceclofenac .


Synthesis Analysis

The synthesis of Aceclofenac involves reacting Diclofenac acid with triethylamine, diisopropylamine, or ammonia in a solvent at a temperature of from 20 DEG C to 60 DEG C . The compounds of formula (I) are reacted with an appropriate alpha -haloacetic acid ester to form acetates which are deprotected to form Aceclofenac .


Molecular Structure Analysis

The molecular structure of Aceclofenac Benzyl Ester is characterized by its molecular formula C23 H19 Cl2 N O4 . This indicates that it contains 23 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 4 oxygen atoms.


Chemical Reactions Analysis

The transesterification of β-keto esters is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance has led to the development of a variety of different approaches .


Physical And Chemical Properties Analysis

Aceclofenac Benzyl Ester is a neat product . It is an impurity reference material . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Anti-Inflammatory Applications

Aceclofenac Benzyl Ester: is primarily recognized for its anti-inflammatory properties. Research has shown that formulations like emulgels can enhance the delivery of aceclofenac, providing effective relief from inflammation. A study demonstrated that a polymer-based emulgel formulation of aceclofenac exhibited significant anti-inflammatory activity in animal models .

Analgesic Effects

The compound is also known for its analgesic effects . It operates by blocking cyclooxygenase-2 (COX-2) enzymes, which are responsible for pain and inflammation. This makes it a safer alternative to conventional non-steroidal anti-inflammatory drugs (NSAIDs), with fewer adverse effects on the gastrointestinal and cardiovascular systems .

Pharmaceutical Formulation Challenges

Due to its hydrophobic nature, aceclofenac presents challenges in pharmaceutical formulation. However, innovative approaches such as the use of microemulsion bases have been developed to overcome these obstacles, allowing for the creation of topical gels that can deliver the drug in a sustained manner .

Synthesis of Specified Impurities

In the pharmaceutical industry, understanding and controlling impurities is crucial. Aceclofenac Benzyl Ester’s impurities have been synthesized and characterized, providing insights into the drug’s stability and safety profile. This research is vital for quality assurance in drug development .

Photocatalytic Synthesis

The photocatalytic synthesis of esters is an area of interest in chemical research. Aceclofenac Benzyl Ester can be synthesized through cascade reactions using photocatalysts. This method offers a more efficient approach to synthesizing benzyl esters, which are valuable in various chemical processes .

Safety and Hazards

While specific safety and hazard information for Aceclofenac Benzyl Ester is not available, general precautions for handling chemical substances apply. These include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Aceclofenac Benzyl Ester is a certified reference material used for highly accurate and reliable data analysis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, suggests potential future directions for research and application .

properties

IUPAC Name

(2-oxo-2-phenylmethoxyethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO4/c24-18-10-6-11-19(25)23(18)26-20-12-5-4-9-17(20)13-21(27)30-15-22(28)29-14-16-7-2-1-3-8-16/h1-12,26H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKZSYGBKCIRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676222
Record name 2-(Benzyloxy)-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100499-89-6
Record name 2-Oxo-2-(phenylmethoxy)ethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100499-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl aceclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100499896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzyloxy)-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-oxo-2-phenylmethoxyethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACECLOFENAC BENZYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7ZHK6MQP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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